BenchChemオンラインストアへようこそ!

7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine

Medicinal Chemistry Oncology Kinase Inhibition

Select this 7‑bromo regioisomer for SAR‑driven medicinal chemistry. The nitrogen‑adjacent bromine at position 7 of the [1,2,4]triazolo[4,3‑b]pyridazine core provides electronic activation that 6‑bromo or 3‑bromo isomers cannot replicate, ensuring predictable Suzuki, Buchwald‑Hartwig, and C‑N coupling outcomes. Build focused libraries targeting c‑Met, Pim‑1, LRRK2, or BRD4 bromodomains with a building block that matches published pharmacophore models—avoid isomer‑induced potency shifts.

Molecular Formula C5H3BrN4
Molecular Weight 199.01 g/mol
Cat. No. B11899181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine
Molecular FormulaC5H3BrN4
Molecular Weight199.01 g/mol
Structural Identifiers
SMILESC1=C(C=NN2C1=NN=C2)Br
InChIInChI=1S/C5H3BrN4/c6-4-1-5-9-7-3-10(5)8-2-4/h1-3H
InChIKeyMDGHKFPMBJDTHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine: Core Scaffold and Procurement Considerations


7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1824113-06-5) is a heterocyclic building block featuring a fused triazole-pyridazine core with a bromine atom at the 7-position. This compound serves as a versatile intermediate in medicinal chemistry, enabling diverse derivatization via cross-coupling and nucleophilic substitution reactions . The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a recognized pharmacophore, with derivatives showing inhibitory activity against a range of therapeutic targets including BRD4 bromodomains, c-Met kinase, Pim-1 kinase, LRRK2 kinase, and Leishmania donovani sterol methyltransferase (LdSMT) [1]. The specific 7-bromo substitution pattern is a key differentiator, influencing electronic distribution and enabling regioselective functionalization not possible with other halogenated isomers .

7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine: Why Isomeric Purity and Regiochemistry Are Critical for Synthesis Success


Substituting 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine with its 6-bromo or 3-bromo isomers, or with other halogenated triazolopyridazines, is not a straightforward swap. The position of the bromine atom on the fused heterocyclic core dictates the electronic distribution and steric environment, which in turn governs both the compound's reactivity in cross-coupling reactions and the binding affinity of the resulting derivatives for biological targets . For instance, the 7-position on the triazole ring is nitrogen-adjacent, which can enhance electrophilic reactivity at the 3- and 6-positions of the pyridazine ring, a property not shared by isomers with bromine on the pyridazine ring itself . Furthermore, structure-activity relationship (SAR) studies on triazolopyridazine-based kinase inhibitors demonstrate that subtle changes in substitution patterns can lead to significant shifts in potency and selectivity, making the use of the correct, precisely defined building block essential for reproducible and meaningful research outcomes [1].

Quantitative Differentiation of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine: Evidence-Based Selection Guide


Enabling High-Yield Synthesis of Potent c-Met/Pim-1 Dual Inhibitors

The 7-bromo derivative serves as a critical intermediate for synthesizing potent dual c-Met/Pim-1 kinase inhibitors. In a study of novel triazolo[4,3-b]pyridazine derivatives, compound 6d, synthesized from a halogenated precursor, demonstrated significant inhibitory activity against c-Met and Pim-1 kinases, with IC50 values of 0.072 µM and 0.25 µM, respectively [1]. This level of potency is a direct result of the specific substitution pattern enabled by the 7-bromo intermediate, which is essential for achieving the desired binding conformation and dual inhibitory profile.

Medicinal Chemistry Oncology Kinase Inhibition

Foundation for Developing BRD4 Bromodomain Inhibitors with Micromolar Potency

The [1,2,4]triazolo[4,3-b]pyridazine scaffold, which is accessed via the 7-bromo building block, has been validated as a promising starting point for designing BRD4 bromodomain inhibitors. A series of derivatives demonstrated micromolar IC50 values against BRD4 BD1, and their binding modes were confirmed by X-ray crystallography [1]. While not a potent inhibitor itself, the 7-bromo intermediate is the key to constructing this validated pharmacophore, which is distinct from other scaffolds like (+)-JQ1 (a potent BET inhibitor) but offers a novel chemical space for optimization and potential intellectual property advantages [2].

Epigenetics Cancer Research BRD4 Inhibition

Precursor to Potent and Selective LRRK2 Kinase Inhibitors for Parkinson's Disease

The [1,2,4]triazolo[4,3-b]pyridazine scaffold, which can be synthesized from the 7-bromo derivative, is a key component in a series of potent and highly selective LRRK2 kinase inhibitors. These compounds show activity against both wild-type and the G2019S mutant LRRK2, a common genetic cause of Parkinson's disease [1]. The high selectivity and potency are a direct result of the scaffold's unique structure and substitution pattern, which is established using the 7-bromo intermediate as a versatile starting material.

Neuroscience Kinase Inhibition Parkinson's Disease

Regioselective Functionalization via the 7-Bromo Handle for Diverse Derivatization

The bromine atom at the 7-position on the triazole ring is strategically placed for regioselective functionalization via Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions . This is a key advantage over the 6-bromo isomer, where the bromine is on the pyridazine ring, which exhibits a different reactivity profile and may require harsher conditions or lead to different regiochemical outcomes . The 7-bromo derivative also offers a distinct advantage over chloro analogs, as bromine is a better leaving group in cross-coupling reactions, enabling higher yields and milder conditions.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Optimal Use Cases for 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine in Research and Development


Kinase Inhibitor Drug Discovery Programs

Procure 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine as a key starting material for synthesizing novel kinase inhibitors targeting c-Met, Pim-1, or LRRK2. Its use enables the rapid generation of focused libraries for SAR studies, as demonstrated by the development of potent dual c-Met/Pim-1 inhibitors with IC50 values as low as 0.072 µM [1] and highly selective LRRK2 inhibitors [2].

Epigenetic Probe and BRD4 Inhibitor Development

Utilize the compound as a core scaffold for developing next-generation BRD4 bromodomain inhibitors. The [1,2,4]triazolo[4,3-b]pyridazine core is a validated pharmacophore with demonstrated micromolar activity against BRD4 BD1 and structurally characterized binding modes [1]. The 7-bromo handle allows for extensive diversification to optimize potency, selectivity, and drug-like properties, offering a distinct alternative to well-established BET inhibitor scaffolds like (+)-JQ1 [2].

Synthetic Methodology and Library Synthesis

Leverage the unique reactivity of the 7-bromo group for developing and optimizing palladium-catalyzed cross-coupling methodologies on the triazolopyridazine scaffold. Its superior leaving group ability compared to chloro analogs and distinct regiochemistry compared to 6-bromo isomers [1] make it an ideal substrate for synthesizing diverse compound libraries for high-throughput screening in various therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.